2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-20(17,18)11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)19-9/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMDXOKMPAFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Acetamide Formation: The chlorinated thiophene is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dechlorinated thiophenes.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl and 5-chlorothiophene groups likely increase its polarity and reactivity compared to alachlor’s methoxymethyl group, which is more lipophilic .
Biological Activity
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClNO3S2
- Molecular Weight : 301.82 g/mol
- CAS Number : 2034404-00-5
| Property | Value |
|---|---|
| Molecular Weight | 301.82 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound generally involves:
- Formation of the Thiophene Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Chlorination : Chlorination of the thiophene ring using reagents like thionyl chloride.
- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate activity against Gram-negative bacteria and fungi like Candida albicans .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In studies involving related compounds, mechanisms such as apoptosis induction and cell cycle arrest have been observed in various cancer cell lines . The presence of the methylsulfonyl group may enhance solubility and interaction with biological targets, which is crucial for anticancer efficacy.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their functions.
- Cell Membrane Interaction : Its lipophilicity allows for better penetration through cellular membranes, enhancing its bioavailability and effectiveness .
Case Studies
- Antimicrobial Screening : A quantitative structure–activity relationship (QSAR) analysis was performed on various chloroacetamides, including those with similar structures to our compound. The findings indicated that substituents on the phenyl ring significantly influence antimicrobial efficacy, with halogenated derivatives showing increased activity against certain pathogens .
- Antitumor Effects in Animal Models : In vivo studies using xenograft models demonstrated that compounds with structural similarities exhibited significant tumor growth inhibition at specific dosages, suggesting that further exploration into dosage optimization could yield promising therapeutic agents against cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the thiophene-chlorine core via Friedel-Crafts acylation or halogenation under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Step 2 : Sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methylsulfonyl group .
- Step 3 : Acetamide linkage via nucleophilic substitution between the activated thiophene intermediate and 2-(methylsulfonyl)aniline, optimized at 60–80°C in DMF .
- Critical Parameters : Monitor reaction progress via TLC and adjust pH to avoid side reactions (e.g., hydrolysis of sulfonyl groups) .
Q. What spectroscopic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorine on thiophene at δ 6.8–7.2 ppm; methylsulfonyl protons at δ 3.1–3.3 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (N-H bend at ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 358.02 for C₁₃H₁₁ClNO₃S₂) .
Q. What initial biological screening assays are recommended for evaluating therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with mechanistic follow-ups (e.g., thymidylate synthase inhibition assays) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or kinases, using positive controls (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing chlorine with bromine on thiophene or altering the sulfonyl group to a sulfonamide). Compare bioactivity profiles .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs, followed by synthetic validation .
- In Vivo Correlation : Test top candidates in rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (e.g., liver enzyme assays) .
Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with thymidylate synthase) using GROMACS, focusing on hydrogen bonding and hydrophobic contacts .
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity and electron transfer properties (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
- ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting points) be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., DSC for melting points; shake-flask method for solubility in PBS pH 7.4) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities; correlate with bioactivity outliers .
- Collaborative Studies : Cross-validate data across labs using identical batches and analytical standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
